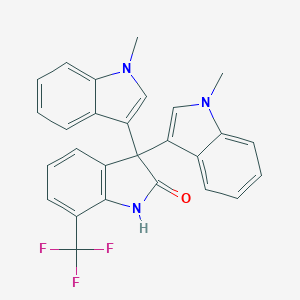![molecular formula C30H31BrN2O2 B307454 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307454.png)
3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole, also known as BIM-22493, is a synthetic compound that has been identified as a potential anticancer agent. It belongs to the family of indole derivatives and has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines.
Wirkmechanismus
The mechanism of action of 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been shown to exhibit synergistic activity when used in combination with other anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole is its potent antiproliferative activity against a variety of cancer cell lines. In addition, it has a favorable pharmacokinetic profile, making it a promising candidate for further preclinical and clinical development. However, one limitation of this compound is its complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research of 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole. One direction is to further elucidate its mechanism of action, particularly with respect to its inhibition of topoisomerase I. Another direction is to explore its potential use in combination with other anticancer agents, with the aim of enhancing its antiproliferative activity. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential anticancer agent.
Synthesemethoden
The synthesis of 3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole involves a series of chemical reactions. The starting material is 3-bromo-4-ethoxy-5-methoxybenzaldehyde, which is reacted with 1,2-dimethylindole-3-carboxaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with 1,2-dimethylindole-3-carbaldehyde in the presence of a catalyst to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole has been extensively studied for its anticancer properties. It has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C30H31BrN2O2 |
|---|---|
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
3-[(3-bromo-4-ethoxy-5-methoxyphenyl)-(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole |
InChI |
InChI=1S/C30H31BrN2O2/c1-7-35-30-23(31)16-20(17-26(30)34-6)29(27-18(2)32(4)24-14-10-8-12-21(24)27)28-19(3)33(5)25-15-11-9-13-22(25)28/h8-17,29H,7H2,1-6H3 |
InChI-Schlüssel |
JJKJHYUPISKFOO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B307371.png)
![10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307373.png)
![10-Bromo-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307375.png)
![7-Acetyl-3-(methylsulfanyl)-6-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307378.png)
![7-Acetyl-10-bromo-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B307380.png)
![4-(2-{8-[(4-Chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2-iodo-6-methoxyphenyl acetate](/img/structure/B307382.png)
![1-[10-bromo-6-(3,5-dibromo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307383.png)
![2-{2-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307384.png)

![2-[2-(2-Bromo-5-ethoxyphenyl)vinyl]-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307388.png)
![1-[10-bromo-6-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307389.png)
![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B307391.png)
![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)
